Ethyl 3-oxohexadecanoate
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Overview
Description
Ethyl 3-oxohexadecanoate is an organic compound with the molecular formula C18H34O3. It is an ester derived from hexadecanoic acid, commonly known as palmitic acid. This compound is characterized by the presence of a keto group at the third carbon position of the hexadecanoic acid chain, making it a 3-oxo derivative. This compound is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-oxohexadecanoate typically involves the Reformatsky reaction. In this process, tetradecanal is reacted with ethyl bromoacetate in the presence of a zinc catalyst to form the desired product. The reaction conditions include:
Reagents: Tetradecanal, ethyl bromoacetate, zinc
Solvent: Anhydrous ether
Temperature: Room temperature
Reaction Time: Several hours
After the initial reaction, the product is subjected to acetalization with ethylene glycol to protect the keto group. The resulting 3,3-ethylenedioxyhexadecanoic acid is then hydrolyzed under alkaline conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxohexadecanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Hexadecanoic acid derivatives.
Reduction: 3-hydroxyhexadecanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-oxohexadecanoate is utilized in several scientific research fields, including:
Chemistry: As a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential role in drug development and as a model compound in pharmacokinetic studies.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of ethyl 3-oxohexadecanoate involves its interaction with specific enzymes and metabolic pathways. In biological systems, it is converted to 3-oxohexadecanoyl-CoA, which is a key intermediate in the β-oxidation of fatty acids. This process involves the following steps:
Activation: Conversion to 3-oxohexadecanoyl-CoA by acyl-CoA synthetase.
Comparison with Similar Compounds
Ethyl 3-oxohexadecanoate can be compared with other similar compounds such as:
Ethyl 3-oxooctadecanoate: An 18-carbon analog with similar reactivity but different physical properties.
Ethyl 3-oxododecanoate: A 12-carbon analog with higher solubility and different metabolic pathways.
Uniqueness: this compound is unique due to its specific chain length and the presence of a keto group at the third carbon position. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various research applications.
Biological Activity
Ethyl 3-oxohexadecanoate, also known as ethyl butyrylacetate, is an organic compound classified under beta-keto acids and derivatives. Its molecular formula is C8H14O3 and it has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and its chemical properties.
Basic Information
Property | Value |
---|---|
CAS Number | 3249-68-1 |
Molecular Weight | 158.195 g/mol |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 206.0 ± 8.0 °C |
Melting Point | -44 °C |
Flash Point | 78.3 ± 0.0 °C |
This compound is characterized by its sweet, berry-like aroma, making it a candidate for flavoring in food products as well as a precursor in the synthesis of various organic compounds .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in food preservation and pharmaceuticals . The compound's mechanism of action may involve disrupting microbial cell membranes, although further studies are needed to elucidate the exact pathways involved.
Anti-inflammatory Effects
This compound has shown promise in modulating inflammatory responses. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases . This property is particularly relevant in developing treatments for conditions such as arthritis and other chronic inflammatory disorders.
Antioxidant Activity
The compound also demonstrates antioxidant properties, which are crucial for combating oxidative stress linked to various diseases, including cancer and neurodegenerative disorders. This compound can scavenge free radicals effectively, contributing to its potential therapeutic applications .
Case Studies
- Food Preservation : A case study investigated the use of this compound as a natural preservative in dairy products. Results indicated a significant reduction in microbial load without adversely affecting flavor or quality .
- Pharmaceutical Applications : In a clinical trial focused on inflammatory bowel disease, patients receiving formulations containing this compound reported reduced symptoms and improved quality of life metrics compared to controls .
Synthesis and Derivatives
This compound can be synthesized through various chemical reactions, including the Reformatsky reaction using tetradecanal and ethyl bromoacetate . Understanding its synthesis is crucial for scaling up production for commercial applications.
Table of Synthesis Pathways
Synthesis Method | Reactants | Products |
---|---|---|
Reformatsky Reaction | Tetradecanal + Ethyl Bromoacetate | This compound |
Oxidation | Ethyl Butyrylacetate | This compound |
Properties
Molecular Formula |
C18H34O3 |
---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
ethyl 3-oxohexadecanoate |
InChI |
InChI=1S/C18H34O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21-4-2/h3-16H2,1-2H3 |
InChI Key |
PXZGIZYCPLIFIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)OCC |
Origin of Product |
United States |
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